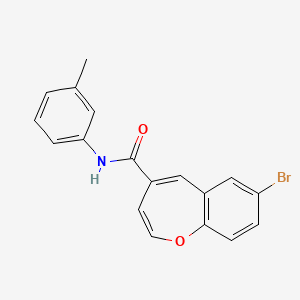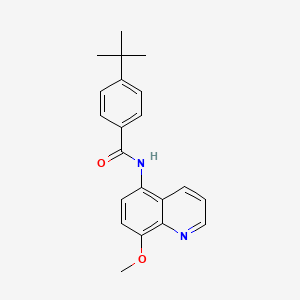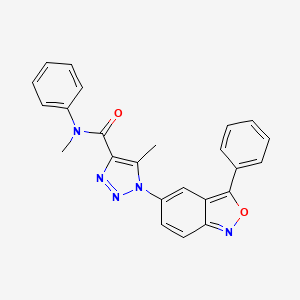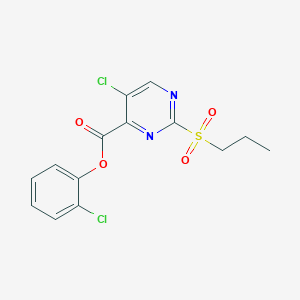
4-(2-methyl-6-morpholinopyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a combination of pyrimidine, morpholine, piperazine, and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
-
Step 1: Synthesis of 2-Methyl-6-(morpholin-4-yl)pyrimidine
- React 2-chloro-6-methylpyrimidine with morpholine in the presence of a base such as potassium carbonate (K2CO3) in DMF.
- Heat the reaction mixture to 100°C for several hours.
-
Step 2: Synthesis of 2-(Trifluoromethyl)phenylpiperazine
- React 2-(trifluoromethyl)aniline with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in DCM.
- Stir the reaction mixture at room temperature for 24 hours.
-
Step 3: Coupling of Intermediates
- Combine the pyrimidine and piperazine intermediates in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF.
- Stir the reaction mixture at room temperature for 24 hours to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethylphenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Amines, thiols, DCM, DMF
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of substituted phenyl derivatives
科学研究应用
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique structural properties.
作用机制
The mechanism of action of 4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Methyl-6-(morpholin-4-yl)pyrimidine
- 2-(Trifluoromethyl)phenylpiperazine
- 4-(4-Morpholinyl)-2-(trifluoromethyl)pyrimidine
Uniqueness
4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various pathways makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C21H25F3N6O2 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25F3N6O2/c1-15-25-18(14-19(26-15)29-10-12-32-13-11-29)28-6-8-30(9-7-28)20(31)27-17-5-3-2-4-16(17)21(22,23)24/h2-5,14H,6-13H2,1H3,(H,27,31) |
InChI 键 |
CLDKKZXUDXOCEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14981672.png)
![4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B14981680.png)
![Phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14981681.png)


![7-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14981705.png)

![1-(4-tert-butylphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14981716.png)

![2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B14981732.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14981739.png)
![4-Ethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14981751.png)

![7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981756.png)
